molecular formula C8H7NO B13431818 4-Hydroxyphenylacetonitrile-d4

4-Hydroxyphenylacetonitrile-d4

Cat. No.: B13431818
M. Wt: 137.17 g/mol
InChI Key: AYKYOOPFBCOXSL-RHQRLBAQSA-N
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Description

4-Hydroxyphenylacetonitrile-d4 is a deuterated derivative of 4-Hydroxyphenylacetonitrile, a naturally occurring nitrile. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxyphenylacetonitrile-d4 involves several steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with hydrogen cyanide. The process typically involves the use of solvents like methylene dichloride and dimethylformamide (DMF), and reagents such as thionyl chloride . The reaction conditions are carefully controlled, with temperatures maintained between 35-38°C for optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves crystallization, filtration, and drying steps to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenylacetonitrile-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, palladium catalysts, and thionyl chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include tyramine, p-hydroxybenzaldehyde, and p-hydroxymandelonitrile .

Scientific Research Applications

4-Hydroxyphenylacetonitrile-d4 has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxyphenylacetonitrile-d4 is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its hydroxyl group also provides distinct reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H7NO

Molecular Weight

137.17 g/mol

IUPAC Name

2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2/i1D,2D,3D,4D

InChI Key

AYKYOOPFBCOXSL-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC#N)O

Origin of Product

United States

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